Spiramycin B;Spiramycin II;Foromacidin B
Description
Spiramycin B, Spiramycin II, and Foromacidin B are synonymous names for the same compound, an acetylated derivative of the macrolide antibiotic Spiramycin. This molecule is part of the Spiramycin complex (Foromacidins), a group of 16-membered macrocyclic lactones produced by Streptomyces ambofaciens and S. spiramyceticus. The Spiramycin complex includes three primary components: Spiramycin I (Foromacidin A), Spiramycin II (Foromacidin B), and Spiramycin III (Foromacidin C), each differing in substituents on the macrolide core .
Properties
Molecular Formula |
C45H76N2O15 |
|---|---|
Molecular Weight |
885.1 g/mol |
IUPAC Name |
[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/t25?,26?,27?,28?,29?,31?,32?,33?,34?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1 |
InChI Key |
ZPCCSZFPOXBNDL-OKJWRWBOSA-N |
Isomeric SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Chemical Structure: Spiramycin II (B) is characterized by an acetyl group at the 3-OH position of the mycaminose sugar, distinguishing it from Spiramycin I (non-acetylated) .
- Molecular Formula : C₄₅H₇₆N₂O₁₅ (vs. C₄₃H₇₄N₂O₁₄ for Spiramycin I) .
- Biological Role: Exhibits broad-spectrum antibiotic activity against Gram-positive bacteria and protozoa, with improved oral bioavailability compared to non-acetylated forms .
Structural and Physicochemical Comparison with Similar Compounds
Table 1: Structural Comparison of Spiramycin Derivatives
| Parameter | Spiramycin I (Foromacidin A) | Spiramycin II (Foromacidin B) | Spiramycin III (Foromacidin C) |
|---|---|---|---|
| CAS Number | 24916-50-5 | 24916-51-6 | 24916-52-7 |
| Molecular Formula | C₄₃H₇₄N₂O₁₄ | C₄₅H₇₆N₂O₁₅ | C₄₅H₇₈O₁₆N₂ |
| Molecular Weight | 843.05 g/mol | 885.09 g/mol | 886.10 g/mol |
| Melting Point | 134–137°C | 130–133°C | Not reported |
| Optical Rotation | [α]D²⁰ = -96° | [α]D²⁰ = -86° | Not reported |
| Key Modification | Non-acetylated | 3-O-acetylated | 4"-O-acetylated |
Structural Insights :
- Spiramycin III differs in acetylation at the 4"-OH position, which may alter its antimicrobial spectrum .
Pharmacological and Antimicrobial Activity
Table 2: Pharmacodynamic Properties
| Parameter | Spiramycin I | Spiramycin II (B) | Carbomycin* |
|---|---|---|---|
| Antimicrobial Spectrum | Gram-positive bacteria, Toxoplasma gondii | Enhanced Gram-positive coverage, protozoa | Gram-positive bacteria |
| Mechanism | 50S ribosome inhibition | 50S ribosome inhibition | 50S ribosome inhibition |
| Oral Bioavailability | Moderate | High (due to acetylation) | Low |
| Clinical Use | Toxoplasmosis, soft-tissue infections | Respiratory infections, parasitic diseases | Limited historical use |
Carbomycin (C₄₂H₆₇NO₁₆), a related macrolide from *S. halstedii, serves as a structural analog but lacks acetyl groups, contributing to its reduced clinical relevance .
Key Findings :
- Anti-Inflammatory Potential: While Spiramycin I has demonstrated inhibition of NF-κB and MAPK pathways in macrophages , Spiramycin II’s acetyl group may influence its immunomodulatory properties, though specific studies are lacking.
- Efficacy Against Protozoa : Spiramycin II is effective against Toxoplasma gondii and Cryptosporidium spp., with pharmacokinetic advantages over Spiramycin I in tissue distribution .
Pharmacokinetic Profile
Table 3: Pharmacokinetic Comparison
| Parameter | Spiramycin I | Spiramycin II (B) |
|---|---|---|
| Half-life | 6–8 hours | 8–10 hours |
| Protein Binding | 15–25% | 20–30% |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
| Excretion | Biliary (70%), renal (20%) | Biliary (75%), renal (15%) |
Preparation Methods
Polyketide Synthase (PKS) and Glycosylation
Spiramycin biosynthesis in Streptomyces ambofaciens relies on a type I PKS to assemble the platenolide lactone ring, followed by sequential glycosylation with mycaminose, forosamine, and mycarose. The spiramycin gene cluster (srm) spans 20 kb and includes regulatory genes (srmR, srm40) alongside biosynthetic genes (srmGI, srmX). Transcriptional profiling reveals that srmR activates srm40, which in turn upregulates structural genes, forming a regulatory cascade (Table 1).
Table 1: Key Genes in Spiramycin Biosynthesis
| Gene | Function | Regulatory Role |
|---|---|---|
| srmR | Transcriptional activator | Activates srm40 expression |
| srm40 | Pathway-specific regulator | Upregulates biosynthetic genes |
| srmGI | Glycosyltransferase | Attaches mycaminose |
| srmX | Oxidase | Modifies lactone ring |
Deletion of srm40 reduces spiramycin yield by 70%, underscoring its centrality. Fermentation timelines show srmR transcription peaking at 36 hours, coinciding with precursor accumulation.
Chemical Synthesis and Acetylation Strategies
Acetylation of Spiramycin Base
Patent CN1078472A details a room-temperature acetylation method using spiramycin base, acetic anhydride, and pyridine (1:1.2:1.5 molar ratio). After 12 hours, alcoholysis deacetylation yields spiramycin with 90% purity and 80% yield. This method eliminates heating requirements and halves reaction time compared to earlier techniques.
Table 2: Comparative Analysis of Spiramycin Synthesis Methods
| Parameter | Traditional Method | CN1078472A Method |
|---|---|---|
| Reaction Time | 24–36 hours | 12 hours |
| Temperature | 40–60°C | 25°C (room temperature) |
| Yield | 60–70% | 80% |
| Key Reagents | Acetyl chloride | Acetic anhydride, pyridine |
Enzymatic Modification of Foromacidin Intermediates
Acyltransferase-Mediated Conversion
Foromacidin B is synthesized via C-3 hydroxyl-O-acylation of Foromacidin A using an acyltransferase encoded by mdmB in Streptomyces macrofaciens. The enzyme preparation involves co-culturing S. macrofaciens with Bacillus subtilis in LB medium supplemented with chloramphenicol (3–5 ppm) and kanamycin (18–20 ppm). Plasmid-borne mdmB expression in E. coli yields active enzyme after 48 hours, enabling 85% conversion efficiency.
Table 3: Enzyme Preparation Protocol
| Step | Process | Conditions |
|---|---|---|
| 1 | Inoculation in LB medium | 37°C, 250 rpm, 48 hours |
| 2 | Centrifugation | 10,000 rpm, 30 seconds |
| 3 | Cell lysis with phenol-chloroform | Ice bath, 10 minutes |
| 4 | Ethanol precipitation | -20°C, 30 minutes |
| 5 | TE buffer solubilization | pH 8.0, -20°C storage |
Fermentation Optimization for Component-Specific Production
Phosphorylation and Component Isolation
Streptomyces coelicolor UC5240 converts spiramycins I–III to 2'-O-phosphates under optimized fermentation. Adding 30–100 µg/ml spiramycin post-24-hour growth in glucose-yeast extract medium increases phosphate yield by 40%. Component-specific isolation requires HPLC with C18 columns, though industrial-scale separation remains challenging due to structural similarities.
Table 4: Fermentation Parameters for Spiramycin Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Seed rate | 5% (v/v) | Ensures biomass density |
| pH | 7.2–7.5 | Stabilizes enzyme activity |
| Temperature | 28°C | Maximizes PKS efficiency |
| Antibiotic addition | 24-hour delay | Prevents growth inhibition |
Formulation and Stability Considerations
Granulation and Excipient Selection
Patent CN111012751A outlines a dry granulation method for spiramycin tablets using microcrystalline cellulose (30%), lactose (20%), and carboxymethyl starch sodium (10%). Accelerated stability testing (40°C, 75% RH) shows <2% degradation over 6 months, meeting pharmacopeial standards.
Table 5: Excipient Composition for Spiramycin Tablets
| Excipient | Percentage | Function |
|---|---|---|
| Microcrystalline cellulose | 30% | Binder, disintegrant |
| Lactose | 20% | Diluent |
| Carboxymethyl starch sodium | 10% | Superdisintegrant |
| Magnesium stearate | 1% | Lubricant |
Q & A
Basic Research Questions
Q. How can spectroscopic techniques differentiate Spiramycin B, Spiramycin II, and Foromacidin B?
- Methodology : Use NMR spectroscopy to analyze distinct proton environments (e.g., methyl groups in macrolide rings) and high-resolution mass spectrometry (HRMS) to confirm molecular weights. For example, Foromacidin B (C₄₇H₇₀N₂O₁₆, MW 943.5) and Spiramycin II (C₄₇H₇₀N₂O₁₆, MW 943.5) may share identical molecular formulas but differ in stereochemistry, requiring 2D NMR (COSY, HSQC) for resolution .
Q. What is the ribosomal inhibition mechanism of these compounds?
- Methodology : Conduct in vitro ribosomal binding assays using E. coli 50S subunits. Measure inhibition of peptidyl transferase activity via puromycin reaction assays. Compare IC₅₀ values between Spiramycin B (acetylated form) and Foromacidin B to assess structural impact on binding affinity .
Q. How are these macrolides synthesized in Streptomyces species?
- Methodology : Use gene knockout studies to identify biosynthetic gene clusters (e.g., spn genes). Analyze intermediates via LC-MS to map polyketide synthase (PKS) assembly lines. Optimize fermentation conditions (pH, carbon source) to enhance yield .
Advanced Research Questions
Q. How do hydration dynamics affect the quantification of Spiramycin B in aqueous matrices?
- Methodology : Monitor hydration-induced mass shifts (e.g., Spiramycin B [MW 843.6] → hydrate [MW 861.5]) using LC-HRMS. Validate assays with deuterium oxide (D₂O) to suppress conversion. Calibrate against stable isotopologues (e.g., ¹³C-labeled internal standards) to correct for artifactual degradation .
Q. What experimental designs resolve contradictions in in vivo vs. in vitro efficacy data?
- Methodology : Apply PICO framework to standardize variables:
- P opulation: Murine models of toxoplasmosis.
- I ntervention: Spiramycin II (50 mg/kg, oral).
- C omparator: Azithromycin.
- O utcome: Parasite load reduction (qPCR).
Control for pharmacokinetic variables (e.g., plasma protein binding) using microdialysis .
Q. How can researchers validate analytical methods for these compounds in complex biological matrices?
- Methodology : Perform stability-indicating assays under ICH guidelines:
- Forced degradation : Expose Spiramycin B to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Specificity : Resolve degradation products via UPLC-PDA-MS.
- Accuracy : Spike recovery studies in serum (80–120% acceptance) .
Data Contradiction Analysis
Q. Why do studies report conflicting MIC values for Spiramycin B against Staphylococcus aureus?
- Resolution Strategy :
- Variable control : Standardize broth microdilution per CLSI M07.
- QC strains : Include ATCC 29213 (S. aureus) with expected MIC range (0.5–2 µg/mL).
- Hydration artifact : Pre-dissolve Spiramycin B in anhydrous DMSO to prevent hydrolysis .
Experimental Design Frameworks
Q. How to formulate a FINER-compliant research question for pharmacokinetic studies?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
